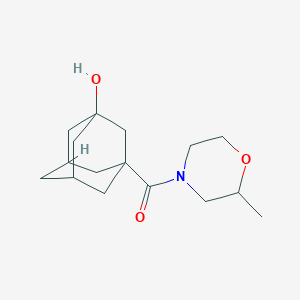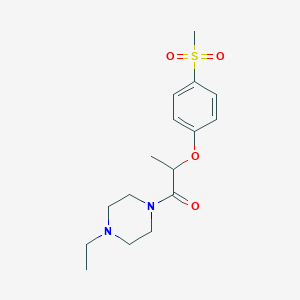
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the progression of the disease.
Mechanism of Action
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone reduces the excitotoxicity that is associated with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with the progression of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the potential use of (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the development of new (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone derivatives with improved solubility and pharmacokinetic properties. Additionally, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone may have potential for use in the treatment of other neurological disorders beyond Alzheimer's disease.
Synthesis Methods
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with formaldehyde and subsequent reactions with methylamine and morpholine. The final step involves the addition of hydroxylamine hydrochloride to form the desired product.
Scientific Research Applications
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
(3-hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11-9-17(2-3-20-11)14(18)15-5-12-4-13(6-15)8-16(19,7-12)10-15/h11-13,19H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMOYPUWJOVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)




![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)

![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)